molecular formula C18H17ClN4O4 B299268 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No. B299268
M. Wt: 388.8 g/mol
InChI Key: IUYIOPHGKYSWAS-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress. The compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cancer cell growth. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. The compound has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of using this compound is that it may have off-target effects on other signaling pathways.

Future Directions

There are several future directions for research on 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research can be conducted to identify the optimal dosage and administration route for this compound.

Synthesis Methods

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide is synthesized through a multistep process involving the reaction of 4-chloro-2-methylaniline with ethyl oxalyl chloride to form an intermediate compound. This intermediate compound is then reacted with hydrazine hydrate and 4-(2-amino-2-oxoethoxy)benzaldehyde to form the final compound.

Scientific Research Applications

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.

properties

Product Name

2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

N//'-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-(4-chloro-2-methylphenyl)oxamide

InChI

InChI=1S/C18H17ClN4O4/c1-11-8-13(19)4-7-15(11)22-17(25)18(26)23-21-9-12-2-5-14(6-3-12)27-10-16(20)24/h2-9H,10H2,1H3,(H2,20,24)(H,22,25)(H,23,26)/b21-9+

InChI Key

IUYIOPHGKYSWAS-ZVBGSRNCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N

Origin of Product

United States

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